molecular formula C38H62O10 B1251840 (1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid

(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid

Cat. No.: B1251840
M. Wt: 678.9 g/mol
InChI Key: VAULMUOCCMYLIA-SQBLQFOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR207944 is a triterpene glycoside with strong antifungal activity against Aspergillus fumigatus and Candida albicans. It is isolated from natural Chaetomium sp.no.217. It has a role as an antimicrobial agent, an antifungal agent and a Chaetomium metabolite. It is a triterpenoid saponin, a monocarboxylic acid, an acetate ester and a monosaccharide derivative. It derives from a beta-D-glucose.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Diastereoselective Synthesis : Highly diastereoselective synthesis methods have been developed for structurally related compounds. For instance, S. Kano et al. (1988) have reported the synthesis of diastereoselective β, γ-diamino acids from D-phenylalanine, demonstrating the complexity and precision required in such syntheses (Kano et al., 1988).

  • Configuration Analysis : Research by T. Aratani et al. (1970) on the absolute configuration of related compounds underscores the importance of detailed stereochemical analysis in the field of organic chemistry (Aratani et al., 1970).

  • Complex Bicyclic and Tricyclic Structures : C. Marchionni and P. Vogel (2001) explored asymmetric synthesis methods to create long-chain and polycyclic polypropanoates, showcasing the intricacies of synthesizing complex molecular architectures (Marchionni & Vogel, 2001).

  • Clerodane Diterpenoids : Research on clerodane diterpenoids from Tinospora sagittata by Wei Li et al. (2012) demonstrates the diversity of natural compounds with similar complex structures and their potential biological activities (Li et al., 2012).

Chemical Properties and Applications

  • Chemo-Enzymatic Synthesis : A. Baba and T. Yoshioka (2007) developed an improved chemo-enzymatic method for the synthesis of a series of compounds, illustrating the blend of chemical and biological techniques in modern synthesis (Baba & Yoshioka, 2007).

  • Glycosidation and Anticancer Agents : L. Tietze and M. Beller (1990) explored the synthesis of acetal-β-glucosides from cytotoxic alcohols, highlighting the potential therapeutic applications of complex glycosides (Tietze & Beller, 1990).

  • Stereocontrolled Synthesis : The stereocontrolled synthesis of compounds such as 2-methylisocitrate by D. Darley et al. (2003) emphasizes the significance of stereochemistry in the creation of biologically active molecules (Darley et al., 2003).

  • X-Ray Structure Determination : Z. D. Nassar et al. (2010) used X-ray crystallography to determine the structure of koetjapic acid, showcasing the critical role of advanced analytical techniques in understanding complex molecules (Nassar et al., 2010).

Properties

Molecular Formula

C38H62O10

Molecular Weight

678.9 g/mol

IUPAC Name

(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,6a,8,9,10,11,12-decahydro-1H-chrysene-1-carboxylic acid

InChI

InChI=1S/C38H62O10/c1-19(2)20(3)35(7)15-16-37(9)23-11-12-26-34(5,6)31(48-33-29(43)28(42)27(41)25(18-39)47-33)24(46-21(4)40)17-36(26,8)22(23)13-14-38(37,10)30(35)32(44)45/h19-20,24-31,33,39,41-43H,11-18H2,1-10H3,(H,44,45)/t20-,24-,25-,26+,27-,28+,29-,30-,31+,33+,35-,36-,37-,38+/m1/s1

InChI Key

VAULMUOCCMYLIA-SQBLQFOUSA-N

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2(C3=C(CC[C@]2([C@@H]1C(=O)O)C)[C@]4(C[C@H]([C@@H](C([C@@H]4CC3)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)C)C)C

Canonical SMILES

CC(C)C(C)C1(CCC2(C3=C(CCC2(C1C(=O)O)C)C4(CC(C(C(C4CC3)(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)C)C)C

Synonyms

FR 207944
FR207944

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid
Reactant of Route 2
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid
Reactant of Route 3
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid
Reactant of Route 4
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid
Reactant of Route 5
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid
Reactant of Route 6
(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid

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